molecular formula C14H11FO2 B14124975 1-(2-(4-Fluorophenoxy)phenyl)ethanone

1-(2-(4-Fluorophenoxy)phenyl)ethanone

Cat. No.: B14124975
M. Wt: 230.23 g/mol
InChI Key: WLTVARFAUGLYRV-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenoxy)phenyl)ethanone is an organic compound with the molecular formula C14H11FO2 It is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone typically involves the reaction of 4-fluorophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenoxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(4-Fluorophenoxy)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Fluorophenoxy)phenyl)ethanone is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where fluorine-containing compounds are desired .

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

1-[2-(4-fluorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H11FO2/c1-10(16)13-4-2-3-5-14(13)17-12-8-6-11(15)7-9-12/h2-9H,1H3

InChI Key

WLTVARFAUGLYRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F

Origin of Product

United States

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